2-(2-Phenyl-1H-indol-5-yl)acetic acid
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Overview
Description
2-(2-Phenyl-1H-indol-5-yl)acetic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it an important target for chemical research .
Preparation Methods
The synthesis of 2-(2-Phenyl-1H-indol-5-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials . The reaction is typically carried out under acidic conditions, such as using methanesulfonic acid in methanol, to yield the desired indole derivative . Industrial production methods may involve optimizing reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
2-(2-Phenyl-1H-indol-5-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve electrophilic aromatic substitution, where the indole ring reacts with electrophiles to form substituted products . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities, making them valuable for drug discovery and development . In medicine, these compounds are investigated for their potential therapeutic effects in treating various diseases . Additionally, in the industry, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-1H-indol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways . Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, some indole derivatives act as inhibitors of cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
2-(2-Phenyl-1H-indol-5-yl)acetic acid can be compared with other similar indole derivatives, such as indole-3-acetic acid and 5-phenyl-1H-indole-3-acetic acid . While these compounds share the indole nucleus, they differ in their substituents and biological activities . For instance, indole-3-acetic acid is a well-known plant hormone involved in growth and development, whereas 5-phenyl-1H-indole-3-acetic acid has been studied for its potential anticancer properties . The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications .
Properties
CAS No. |
62663-33-6 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(2-phenyl-1H-indol-5-yl)acetic acid |
InChI |
InChI=1S/C16H13NO2/c18-16(19)9-11-6-7-14-13(8-11)10-15(17-14)12-4-2-1-3-5-12/h1-8,10,17H,9H2,(H,18,19) |
InChI Key |
GYAMYUHLMICRFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)CC(=O)O |
Origin of Product |
United States |
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